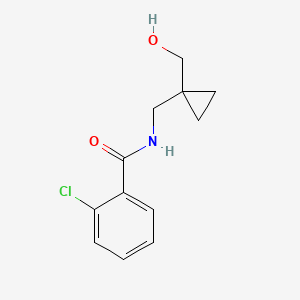
Fmoc-高半胱氨酸(CH3Bzl)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-homoCys(CH3Bzl)-OH is a derivative of the amino acid cysteine, modified to include a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a benzyl (Bzl) group. The Fmoc group is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process, while the benzyl group may protect the thiol side chain of cysteine .
Synthesis Analysis
The synthesis of Fmoc-amino acid derivatives, such as Fmoc-homoCys(CH3Bzl)-OH, often involves the condensation of Fmoc-aminoacyl esters with protected cysteine derivatives. For example, the synthesis of Fmoc-aminoacyl-N-ethyl-S-triphenylmethylcysteine, a related compound, was efficiently performed using HOOBt in DMF, demonstrating the feasibility of synthesizing complex Fmoc-amino acid derivatives . Additionally, the synthesis of Fmoc-Val-(Boc-Nmec-Hmb)Gly-OH, a dipeptide, illustrates the incorporation of Fmoc-protected amino acids into peptides, which could be relevant for the synthesis of peptides containing Fmoc-homoCys(CH3Bzl)-OH .
Molecular Structure Analysis
The molecular structure of Fmoc-homoCys(CH3Bzl)-OH would include the Fmoc group attached to the nitrogen of the cysteine amino acid, and a benzyl group attached to the sulfur of the thiol side chain. The presence of the Fmoc group adds steric bulk and hydrophobicity, which can influence the overall properties of the molecule and its behavior during peptide synthesis .
Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group can be removed by treatment with a base such as piperidine, which allows for the sequential addition of amino acids to the growing peptide chain. The benzyl group protecting the thiol can be removed by hydrogenolysis or using acids like trifluoroacetic acid (TFA), as seen in the synthesis of Fmoc-Val-(Boc-Nmec-Hmb)Gly-OH . The specific reactivity of Fmoc-homoCys(CH3Bzl)-OH would depend on the protecting groups and the conditions used during synthesis and deprotection steps.
Physical and Chemical Properties Analysis
The physical and chemical properties of Fmoc-homoCys(CH3Bzl)-OH would be influenced by the Fmoc and benzyl protecting groups. The Fmoc group is known to impart hydrophobicity and may facilitate self-assembly in certain conditions due to its aromatic nature . The benzyl group could also contribute to the overall hydrophobic character of the molecule. These properties are crucial for the solubility and handling of the compound during synthesis and purification processes, as well as its behavior in biological systems if used for therapeutic applications.
科学研究应用
自组装特性
用 9-芴甲氧羰基 (Fmoc) 基团修饰的氨基酸和短肽表现出非凡的自组装特性。 Fmoc 基团固有的疏水性和芳香性促进了构建块的缔合 。让我们来探索这种自组装是如何发生的。
疏水相互作用:Fmoc 中的芴环有助于疏水相互作用,推动组装过程。 此外,连接体(甲氧羰基)的空间优化进一步增强了自组装 .
芳香侧链:带有侧链中大量芳香基团(例如,Fmoc-β-(2-萘基)-W)的 Fmoc 修饰生物分子在 Fmoc 基团和侧链苯环之间形成 π-π 相互作用。 这些相互作用明显促进了自组装 .
应用
现在,让我们来探索 Fmoc 修饰的氨基酸和短肽的多种应用:
细胞培养:Fmoc 修饰的肽已被用作细胞生长和组织工程的支架。 它们的自组装特性允许设计支持细胞粘附和增殖的 3D 基质 .
生物模板:基于 Fmoc 的材料用作矿化模板,使无机结构的受控合成成为可能。 这些模板引导纳米颗粒、纳米线和其他功能材料的形成 .
光学性质:Fmoc 修饰的肽表现出引人注目的光学性质,包括荧光和圆二色性。 研究人员探索了它们在传感器、成像剂和光电器件中的应用 .
药物递送:功能化的 Fmoc 肽可以封装药物并将它们递送到特定部位。 它们的自组装行为允许受控药物释放,从而提高治疗效果 .
催化:Fmoc 修饰的肽已被研究用作各种反应的催化剂。 它们独特的结构和官能团能够在有机转化中催化活性 .
治疗和抗生素特性:研究人员正在探索 Fmoc 修饰的肽作为潜在的治疗剂。它们自组装成纳米结构的能力可以提高药物稳定性和生物利用度。 此外,一些 Fmoc 肽表现出抗菌特性 .
挑战和未来展望
尽管取得了进展,但关于 Fmoc 修饰的生物分子的开发,仍存在一些问题。 克服局限性并优化其应用的策略值得进一步研究 .
总之,Fmoc 修饰的氨基酸和短肽为从组织工程到药物递送提供了丰富的可能性。 它们的自组装特性继续激发多个领域的创新研究 。 🌟
作用机制
Target of Action
Fmoc-homoCys(CH3Bzl)-OH is a modified amino acid that primarily targets the process of peptide synthesis . It is used in the convergent synthesis of proteins through a process known as native chemical ligation (NCL) . The primary role of Fmoc-homoCys(CH3Bzl)-OH is to facilitate the synthesis of peptide a-thioesters, which are key intermediates in the NCL process .
Mode of Action
The mode of action of Fmoc-homoCys(CH3Bzl)-OH involves its interaction with other amino acids and peptides during the synthesis process. It is used in the Fmoc-based solid phase synthesis of peptide a-thioesters . The Fmoc group provides protection for the amino acid during synthesis, and its removal allows the amino acid to participate in peptide bond formation . The compound’s interaction with its targets results in the formation of peptide a-thioesters, which can then be used in NCL .
Biochemical Pathways
Fmoc-homoCys(CH3Bzl)-OH affects the biochemical pathway of protein synthesis, specifically the convergent synthesis of proteins through NCL . The downstream effects of this include the formation of peptide a-thioesters, which are key intermediates in the NCL process . These intermediates can then be used to synthesize larger proteins.
Pharmacokinetics
The pharmacokinetics of Fmoc-homoCys(CH3Bzl)-OH are primarily relevant in the context of its use in peptide synthesisIts bioavailability is crucial in the context of its ability to participate effectively in the synthesis process .
Result of Action
The result of the action of Fmoc-homoCys(CH3Bzl)-OH is the formation of peptide a-thioesters, which are key intermediates in the NCL process . These intermediates can then be used to synthesize larger proteins. This is a crucial step in the convergent synthesis of proteins, which has revolutionized the field .
Action Environment
The action of Fmoc-homoCys(CH3Bzl)-OH is influenced by various environmental factors. For instance, the stability of the thioester moiety in Fmoc-homoCys(CH3Bzl)-OH is sensitive to the repeated piperidine treatments used for Fmoc deprotection . Therefore, the conditions under which peptide synthesis is carried out can influence the efficacy of Fmoc-homoCys(CH3Bzl)-OH in the synthesis process .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(4-methylphenyl)methylsulfanyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO4S/c1-18-10-12-19(13-11-18)17-33-15-14-25(26(29)30)28-27(31)32-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,24-25H,14-17H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGHBNRSVICJRZ-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2552952.png)


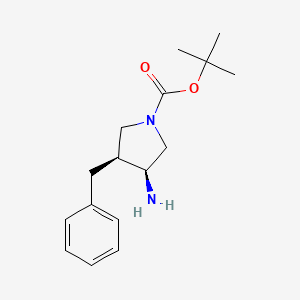
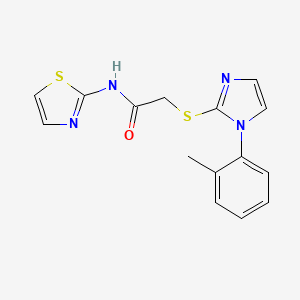

![N'-[(E)-1H-indol-3-ylmethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2552958.png)
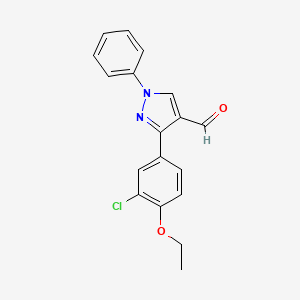


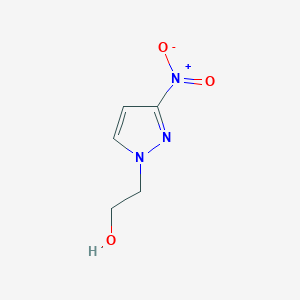
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2552972.png)
![2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid](/img/structure/B2552973.png)
